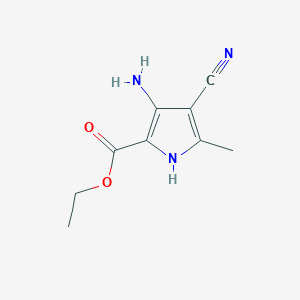

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and connectivity patterns within this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule. The ethyl carboxylate moiety typically displays two distinct multipicity patterns: a triplet signal corresponding to the methyl group of the ethyl ester and a quartet representing the methylene protons, both showing coupling constants consistent with ethyl ester functionality.

The methyl substituent at position 5 of the pyrrole ring appears as a distinctive singlet in the aliphatic region of the spectrum, while the amino group protons exhibit characteristic chemical shift values that reflect their electronic environment. The absence of aromatic proton signals on the pyrrole ring confirms the complete substitution pattern, with positions 3, 4, and 5 bearing the amino, cyano, and methyl substituents respectively. Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of the cyano carbon at characteristic downfield chemical shift values, typically appearing around 115-120 parts per million, confirming the presence of the nitrile functionality.

The nitrogen-containing heterocyclic environment creates distinctive chemical shift patterns that differentiate this compound from other organic molecules. The carboxylate carbon appears at approximately 160-165 parts per million, while the pyrrole ring carbons exhibit chemical shifts consistent with the aromatic heterocyclic environment modified by the electron-donating and electron-withdrawing effects of the various substituents.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The cyano group exhibits a distinctive stretching vibration in the region of 2260-2210 wavenumbers, appearing as a sharp, intense absorption band that serves as a definitive identifier for nitrile functionality. This absorption represents one of the most characteristic features in the infrared spectrum of the compound.

The amino group contributes multiple vibrational modes to the infrared spectrum, including nitrogen-hydrogen stretching vibrations typically observed in the 3400-3250 wavenumber region. These absorptions may appear as broad bands due to hydrogen bonding interactions and the primary amine character of the substituent. The amino group also contributes bending vibrations in the 1650-1580 wavenumber region, which overlap with other molecular vibrations but remain identifiable through careful spectral analysis.

The carboxylate ester functionality exhibits characteristic carbonyl stretching vibrations around 1750-1735 wavenumbers, consistent with aliphatic ester compounds. The carbon-oxygen stretching vibrations of the ester group appear in the 1320-1000 wavenumber region, providing additional confirmation of the carboxylate functionality. The pyrrole ring contributes aromatic carbon-carbon stretching vibrations in the 1600-1585 and 1500-1400 wavenumber regions, while carbon-hydrogen stretching modes appear in the 3100-3000 wavenumber range.

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Cyano (C≡N) | 2260-2210 | C≡N stretch | Strong |

| Amino (NH₂) | 3400-3250 | N-H stretch | Medium-Strong |

| Carbonyl (C=O) | 1750-1735 | C=O stretch | Strong |

| Aromatic (C=C) | 1600-1585 | Ring stretch | Medium |

| Aromatic (C-H) | 3100-3000 | Ar-H stretch | Medium |

| Ester (C-O) | 1320-1000 | C-O stretch | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of the intact compound. The fragmentation behavior follows predictable patterns based on the stability of the resulting ionic species and the bond strengths within the molecular framework.

Primary fragmentation pathways involve the loss of the ethyl ester group through alpha-cleavage adjacent to the carbonyl functionality, resulting in a significant fragment ion corresponding to the loss of 45 mass units (ethoxy radical). This fragmentation produces a stable pyrrole-containing cation that retains the amino, cyano, and methyl substituents. Secondary fragmentation involves the elimination of small neutral molecules such as hydrogen cyanide from the cyano group, resulting in additional characteristic fragment ions.

The fragmentation patterns show that the side-chain substituents significantly influence the decomposition pathways of pyrrole derivatives. The presence of the cyano group at position 4 promotes specific fragmentation routes involving the loss of hydrogen cyanide (27 mass units), while the amino group contributes to the formation of stable iminium ion intermediates. The methyl substituent at position 5 typically remains attached to the pyrrole ring throughout the fragmentation process, contributing to the identification of the substitution pattern.

The mass spectrometric data reveals the formation of characteristic fragment ions at specific mass-to-charge ratios that serve as fingerprint patterns for structural identification. These include fragments corresponding to the pyrrole ring system with various combinations of substituents, providing definitive evidence for the proposed molecular structure and substitution arrangement.

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. Quantum chemical calculations reveal the electron distribution patterns, molecular orbital characteristics, and energetic properties that govern the compound's chemical behavior. These computational studies utilize density functional theory methods and other quantum mechanical approaches to predict molecular properties and explain experimental observations.

The electronic structure calculations demonstrate the significant influence of the various substituents on the pyrrole ring's electron density distribution. The amino group at position 3 acts as an electron-donating substituent, increasing electron density on the ring system, while the cyano group at position 4 serves as a strong electron-withdrawing group, creating a polarized electronic environment. This electronic complementarity contributes to the overall stability of the molecular structure and influences the compound's reactivity patterns.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic transitions and chemical reactivity. The presence of heteroatoms, including the pyrrole nitrogen, amino nitrogen atoms, and cyano nitrogen, creates multiple sites for potential intermolecular interactions and chemical modifications. The computational predictions align with experimental spectroscopic observations, validating the accuracy of the theoretical models.

Propriétés

IUPAC Name |

ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEYZIPJHWUTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666443 | |

| Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74455-30-4 | |

| Record name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Key applications include:

- Anticancer Agents : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.

- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) ranging from 5 µM to 77 µM.

Materials Science

The compound is utilized in developing organic semiconductors and conductive polymers. Its unique structure allows for the formation of conductive networks essential for electronic applications.

Biological Studies

This compound acts as a biochemical probe in assays to study enzyme interactions and metabolic pathways, influencing cellular processes through enzyme inhibition.

Case Studies

- Antiviral Activity : A study demonstrated that pyrrole derivatives exhibited antiviral activity against hepatitis B virus (HBV), with effective concentrations (EC50) in the low micromolar range (1.1–7.7 µM) while maintaining low cytotoxicity (CC50 > 80 µM).

- Antituberculosis Research : Research focused on developing pyrrole-based compounds targeting Mycobacterium tuberculosis showed promising antimicrobial efficacy with MIC values significantly lower than traditional treatments.

Similar Compounds Overview

| Compound Name | Structural Difference |

|---|---|

| Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate | Contains a phenyl group instead of a methyl group |

| Ethyl 3-amino-4-cyano-5-ethyl-1H-pyrrole-2-carboxylate | Contains an ethyl group instead of a methyl group |

Mécanisme D'action

The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and amino groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Physicochemical Properties

Activité Biologique

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 74455-30-4) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.203 g/mol |

| LogP | 1.53488 |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The synthesis of this compound typically involves multi-step reactions starting from precursors such as ethyl acetoacetate and malononitrile under acidic or basic conditions. The compound's biological activity is largely attributed to its functional groups, particularly the amino and cyano groups, which can interact with various biological targets.

The mechanism of action varies based on the application:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.

- Biochemical Probes : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways, potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that certain pyrrole derivatives showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 5 µM to 77 µM against Mycobacterium tuberculosis .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. The structural characteristics of the compound allow it to interact with DNA and inhibit cancer cell proliferation .

Case Studies

- Study on Antiviral Activity : A recent investigation into pyrrole derivatives indicated that compounds similar to this compound exhibited antiviral activity against hepatitis B virus (HBV), with effective concentrations (EC50) in the low micromolar range (1.1–7.7 µM) while maintaining low cytotoxicity (CC50 > 80 µM) .

- Antituberculosis Research : Another study focused on the development of pyrrole-based compounds targeting Mycobacterium tuberculosis, where derivatives demonstrated promising antimicrobial efficacy with MIC values significantly lower than traditional treatments .

Applications in Materials Science

Beyond its biological applications, this compound is also utilized in materials science for developing organic semiconductors and conductive polymers. Its unique structure allows for the formation of conductive networks essential for electronic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate with high purity?

Answer: Cyclocondensation reactions are effective, utilizing ethyl acetoacetate as a precursor. For example, reacting ethyl acetoacetate with nitrile-containing reagents (e.g., malononitrile) under acidic or basic catalysis can yield the pyrrole core. Subsequent functionalization at the 4-position with a cyano group often involves cyano sources like trimethylsilyl cyanide or potassium cyanide under controlled pH conditions. Purification via column chromatography or recrystallization in ethanol improves purity .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction paired with SHELXL (for refinement) and SHELXS (for structure solution) enables precise determination of bond lengths, angles, and stereochemistry. For example, disorder in substituents (e.g., methyl or cyano groups) can be modeled using PART instructions in SHELXL. High data-to-parameter ratios (>10:1) and low R-factors (<0.05) ensure reliability. WinGX integrates tools like ORTEP for visualizing anisotropic displacement ellipsoids, critical for validating molecular geometry .

Basic: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.2 ppm) and cyano carbon signals (δ ~115–120 ppm).

- IR Spectroscopy : Confirms cyano stretches (~2200 cm⁻¹) and ester carbonyl vibrations (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., [M+1]+ or [M-1]−) and fragmentation patterns .

Advanced: How should researchers address discrepancies in crystallographic data between studies?

Answer: Cross-validation using multiple refinement software (e.g., SHELXL vs. SIR97) is critical. For example, if bond-length discrepancies arise, compare data resolution (e.g., <0.8 Å) and check for twinning or absorption effects. Validate hydrogen-bonding networks via PLATON and ensure CIF files include full disorder models. Referencing the IUCr’s validation tools ensures compliance with crystallographic standards .

Basic: What reaction conditions optimize the introduction of the cyano group at the 4-position of the pyrrole ring?

Answer: Use of acetonitrile or cyanogen bromide in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C promotes efficient cyanation. Microwave-assisted synthesis can reduce reaction times (<2 hours) while maintaining yields >75%. Post-reaction quenching with aqueous NaHCO₃ minimizes side products .

Advanced: How can anisotropic displacement parameters be accurately modeled during crystal structure refinement?

Answer: In SHELXL, the ANIS command refines anisotropic displacement parameters for non-hydrogen atoms. Use WinGX’s ORTEP interface to visualize ellipsoid orientations and identify over-constrained regions. For disordered moieties (e.g., methyl groups), apply restraints (DELU, SIMU) to maintain chemically reasonable geometries. High-resolution data (<1.0 Å) improves model accuracy .

Basic: What solvent systems are effective for recrystallizing this compound?

Answer: Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane (1:2) are optimal. Slow evaporation at 4°C yields well-formed crystals suitable for X-ray analysis. For hygroscopic derivatives, anhydrous THF or dichloromethane is preferred .

Advanced: How can computational methods complement experimental data in analyzing tautomeric forms of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability, such as 1H-pyrrole vs. 3H-pyrrole forms. Compare computed NMR chemical shifts with experimental data to validate tautomeric populations. Software like Gaussian or ORCA integrates with crystallographic data for multi-method validation .

Basic: What precautions are necessary when handling the cyano group during synthesis?

Answer: Conduct reactions in a fume hood due to cyanide toxicity. Use KCN or TMSCN with strict pH control (pH 7–9) to avoid HCN release. Quench excess cyanide with FeSO₄ or NaOCl before disposal .

Advanced: How can researchers resolve conflicting NMR assignments for similar pyrrole derivatives?

Answer: Employ 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals. For example, HMBC can confirm connectivity between the cyano group and adjacent carbons. Compare data with structurally characterized analogs (e.g., ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) to resolve ambiguities .

Methodological Notes

- Software Tools : SHELX (structure solution/refinement), WinGX (data integration), and ORTEP (visualization) are industry standards .

- Data Validation : Cross-check spectral and crystallographic data against databases (e.g., Cambridge Structural Database) .

- Synthetic Optimization : Microwave-assisted methods reduce reaction times, while chromatography ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.